L-缬氨酰-L-苯丙氨酸

描述

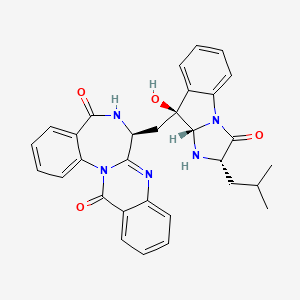

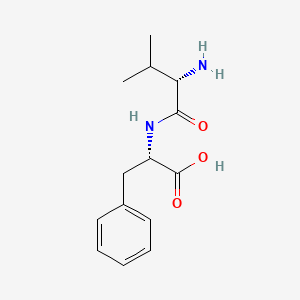

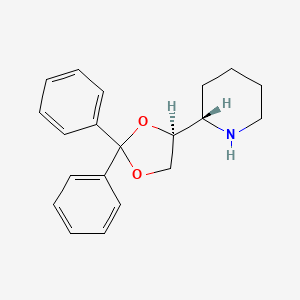

L-valyl-L-phenylalanine is a compound with the molecular formula C14H20N2O3 . It has been reported as a biocompatible polymer .

Synthesis Analysis

A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This could potentially be applied to the synthesis of L-valyl-L-phenylalanine.Molecular Structure Analysis

The molecular structure of L-valyl-L-phenylalanine consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 264.32 .Physical And Chemical Properties Analysis

L-valyl-L-phenylalanine is a solid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C . It also has a molar refractivity of 72.2±0.3 cm³ .科学研究应用

Nanomedicine and Drug Delivery

Molecules based on the Phe-Phe motif, which includes H-VAL-PHE-OH, have found a range of applications in nanomedicine, from drug delivery to new therapeutic paradigms . They can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Biomaterials

The same Phe-Phe motif also allows these molecules to be used in the creation of biomaterials . These materials can have a variety of applications, including tissue engineering and regenerative medicine.

Terahertz Sensing

H-VAL-PHE-OH has been used in the design of a terahertz metasurface sensor . This sensor was designed to detect and differentiate two essential amino acids (L-Valine and L-Phenylalanine) in the human body .

Antimicrobial Activity

Some amide derivatives of 4-nitro-L-phenylalanine, which could potentially include H-VAL-PHE-OH, have shown antimicrobial activity . This could make them useful in the development of new antimicrobial agents.

Antioxidant Activity

These same amide derivatives have also demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

6. Depletion of Cytotoxic T-Lymphocytes or Natural Killer Cells The alkyl esters of dipeptides consisting essentially of amino acids with hydrophobic side chains, which includes H-VAL-PHE-OH, may be used to deplete cytotoxic T-lymphocytes or natural killer cells from organisms, cell populations or tissues .

Biocompatible Polymers

H-VAL-PHE-OH has been reported as a biocompatible polymer . Biocompatible polymers are those that can perform their function without eliciting any undesirable local or systemic effects in the body. Such materials are often used in medical and pharmaceutical applications.

Chemical Synthesis

H-VAL-PHE-OH can be synthesized through chemical methods . This involves using L-valine and L-phenylalanine as starting materials and carrying out a series of chemical reactions . The ability to synthesize this compound could be useful in various chemical and pharmaceutical applications.

作用机制

Target of Action

H-VAL-PHE-OH, also known as Valylphenylalanine, is a dipeptide consisting of the amino acids valine and phenylalanine . The primary targets of this compound are cytotoxic T-lymphocytes or natural killer cells . These cells play a crucial role in the immune response, particularly in the destruction of cancer cells and cells infected by viruses .

Mode of Action

The alkyl esters of dipeptides, such as H-VAL-PHE-OH, interact with their targets (cytotoxic T-lymphocytes or natural killer cells) by depleting them from organisms, cell populations, or tissues . This interaction results in a decrease in the number of these cells, which can have significant effects on the immune response .

Biochemical Pathways

It is known that the compound’s action on cytotoxic t-lymphocytes or natural killer cells can influence various immune response pathways .

Pharmacokinetics

Like other peptides, it is likely to be absorbed into the bloodstream after administration and distributed throughout the body . It is also likely to be metabolized by various enzymes and excreted through the kidneys .

Result of Action

The depletion of cytotoxic T-lymphocytes or natural killer cells by H-VAL-PHE-OH can result in significant changes in the immune response . This can potentially lead to a decreased ability to fight off infections or cancer cells .

Action Environment

The action, efficacy, and stability of H-VAL-PHE-OH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .

安全和危害

L-valyl-L-phenylalanine is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNDXQBALKCYSZ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959966 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

L-valyl-L-phenylalanine | |

CAS RN |

3918-92-1 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)

![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)

![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)

![5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione](/img/structure/B1663378.png)